![molecular formula C26H31N5O3 B605740 2H-咪唑并[4,5-c]喹啉-2-酮,8-[6-[3-(二甲氨基)丙氧基]-3-吡啶基]-1,3-二氢-3-甲基-1-(四氢-2H-吡喃-4-基)- CAS No. 1821428-35-6](/img/structure/B605740.png)

2H-咪唑并[4,5-c]喹啉-2-酮,8-[6-[3-(二甲氨基)丙氧基]-3-吡啶基]-1,3-二氢-3-甲基-1-(四氢-2H-吡喃-4-基)-

描述

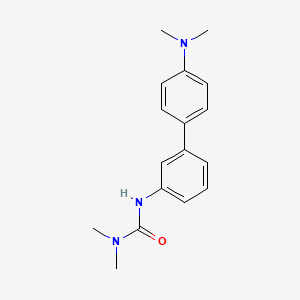

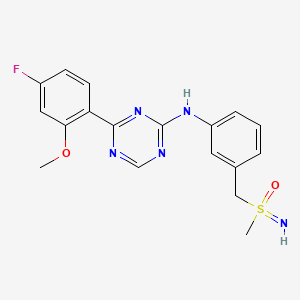

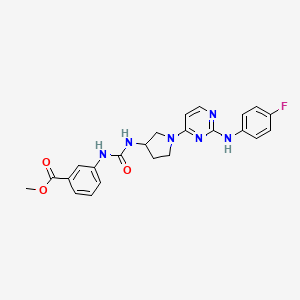

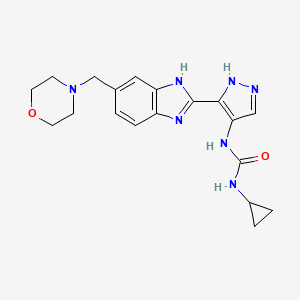

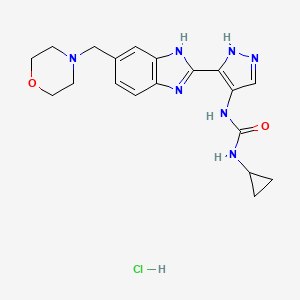

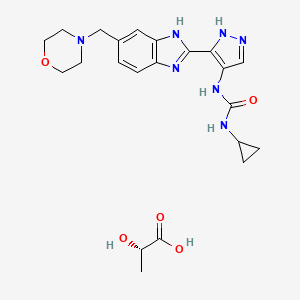

The compound “2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-” is structurally related to quizartinib, a known type-II tyrosine kinase inhibitor . It is also related to AZD0156, an exceptionally potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase .

科学研究应用

磷酸二酯酶抑制和血小板聚集

- Meanwell等人在1991年的研究表明,2H-咪唑并[4,5-b]喹啉-2-酮的衍生物是人血小板磷酸二酯酶水解cAMP的强效抑制剂,并抑制ADP和胶原诱导的兔血小板聚集(Meanwell et al., 1991)。

VEGFR-2激酶抑制

- 韩等人在2012年合成并评估了一系列3-(4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶-2-基)-1H-喹啉-2-酮作为VEGFR-2激酶的新型抑制剂,VEGFR-2激酶是抗血管生成治疗中的关键靶点(Han et al., 2012)。

阿尔茨海默病疗法

- Boulebd等人在2016年描述了咪唑并吡喃他克林的合成和评估,这是一种非肝毒性、选择性的乙酰胆碱酯酶抑制剂,以及强效的抗氧化剂,可能对阿尔茨海默病治疗有用(Boulebd et al., 2016)。

稠合吡喃嗪的合成

- Stanovnik等人在1993年的研究涉及2H-吡喃并[3,2-c]喹啉衍生物的合成,这对开发新的药物化合物很重要(Stanovnik et al., 1993)。

抗真菌特性

- Hafez和Nahas在2005年合成了一种具有潜在抗真菌特性的新的三环杂环喹啉(Hafez & Nahas, 2005)。

抗菌剂

- Fujita等人在1996年探索了5-烷氧基咪唑并喹啉酮的合成和构效关系,作为潜在的抗菌剂(Fujita et al., 1996)。

OLED中的发光

- Pandey等人在2017年研究了单体和二聚体咪唑并喹唑啉的发光行为,重点关注它们在有机发光二极管(OLED)中的应用,尽管他们注意到在电流下器件快速降解(Pandey et al., 2017)。

作用机制

Target of Action

AZD0156, also known as P5T0XWC07Z, AZD-0156, or 2H-Imidazo[4,5-c]quinolin-2-one, is an oral inhibitor of ATM . ATM, or ataxia telangiectasia mutated protein, is a serine-threonine kinase that plays a key role in the DNA damage response (DDR) associated with double-strand breaks .

Mode of Action

AZD0156 inhibits the ATM-mediated signaling, preventing DNA damage checkpoint activation . This disruption in DNA damage repair promotes apoptosis in tumor cells and results in cell death, particularly in those with an overexpression of ATM .

Biochemical Pathways

The primary biochemical pathway affected by AZD0156 is the DNA damage response (DDR) pathway . By inhibiting ATM, AZD0156 disrupts the DDR associated with double-strand breaks . This leads to an increase in DNA double-strand break signaling, cell-cycle arrest, and apoptosis .

Pharmacokinetics

The terminal half-life of AZD0156 is approximately 9-12 hours and dose/exposure proportionality was observed . No significant pharmacokinetic interactions were observed with olaparib .

Result of Action

The inhibition of ATM by AZD0156 leads to an increase in DNA double-strand break signaling, cell-cycle arrest, and apoptosis . This results in enhanced effects on cellular proliferation and regrowth when combined with SN38 in select models . In cell cycle analysis of these models, increased G2/M arrest was observed with combination treatment over either single agent .

Action Environment

The action of AZD0156 can be influenced by environmental factors such as the presence of other drugs. For instance, preclinical data suggest a synergistic effect of AZD0156 when combined with DNA damage targeting agents, including olaparib . Furthermore, the efficacy of AZD0156 can vary across different cancer cell cultures .

未来方向

This compound is structurally related to AZD0156, which has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents . This suggests potential future directions for the development and clinical evaluation of this compound.

生化分析

Biochemical Properties

AZD0156 interacts with the ATM protein, a signaling kinase involved in the DDR . It abrogates irradiation-induced ATM signaling by inhibiting the phosphorylation of ATM substrates . This interaction is crucial in the biochemical reactions involving AZD0156.

Cellular Effects

AZD0156 has been shown to have significant effects on various types of cells and cellular processes. It impedes the repair of DNA damage, resulting in elevated DNA double-strand break signaling, cell-cycle arrest, and apoptosis . It also enhances the cytotoxicity of irinotecan in chemotherapy regimens used in the clinic .

Molecular Mechanism

At the molecular level, AZD0156 exerts its effects by inhibiting the ATM protein . This inhibition prevents the activation of the DDR, thereby damaging DNA repair mechanisms and inducing tumor cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, AZD0156 has been shown to have a terminal half-life of approximately 9-12 hours . It demonstrates dose/exposure proportionality, suggesting that its effects are consistent over time .

Dosage Effects in Animal Models

In animal models, the effects of AZD0156 vary with different dosages . At doses of 60mg bd, plasma concentrations of AZD0156 were consistent with efficacy in gastric cancer cell cultures . At higher doses (120mg po bd), hematologic toxicities were observed, and this dose level was considered intolerable .

Metabolic Pathways

This pathway is crucial for maintaining genome integrity and is often exploited in cancer therapy .

Transport and Distribution

The transport and distribution of AZD0156 within cells and tissues are not explicitly detailed in the available literature. It is known that AZD0156 is an oral inhibitor, suggesting that it is likely absorbed in the gastrointestinal tract and distributed systemically .

Subcellular Localization

Given its role as an inhibitor of the ATM protein, it is likely that AZD0156 localizes to the nucleus where it can interact with ATM and exert its effects .

属性

IUPAC Name |

8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTRIQLYUAFVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1821428-35-6 | |

| Record name | AZD-0156 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821428356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-0156 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T0XWC07Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)